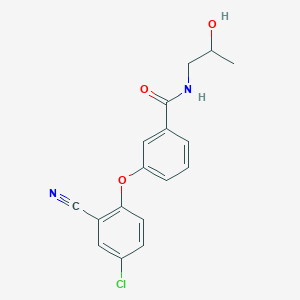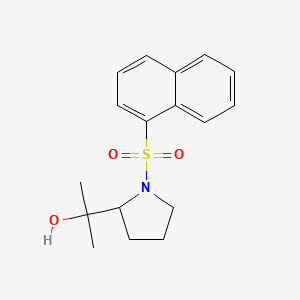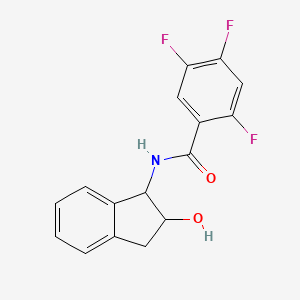![molecular formula C16H25NO3S B6641569 N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide](/img/structure/B6641569.png)
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide, commonly known as SMB-115, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of SMB-115 involves its selective inhibition of certain types of ion channels. Specifically, this compound has been found to inhibit the activity of potassium channels, which play a key role in regulating the electrical activity of cells. By selectively inhibiting these channels, SMB-115 can affect a range of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of SMB-115 are varied and complex. In addition to its effects on ion channels, this compound has been found to affect neurotransmitter release, calcium signaling, and apoptosis. These effects have been studied in a range of cell types and animal models, and have shown promise for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of SMB-115 for lab experiments is its selective inhibition of potassium channels. This allows researchers to study the role of these channels in a range of physiological processes. However, there are some limitations to the use of SMB-115 in lab experiments. For example, this compound has been found to have off-target effects on other ion channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on SMB-115. One area of interest is the development of more selective inhibitors of potassium channels, which could provide even greater insights into the role of these channels in various physiological processes. Additionally, there is interest in studying the effects of SMB-115 on different types of cells and tissues, as well as in animal models of disease. Finally, there is potential for the development of new therapeutic agents based on the structure of SMB-115, which could have applications in the treatment of a range of diseases.
Synthesemethoden
The synthesis of SMB-115 involves the reaction of 4-chloromethylbenzenesulfonamide with cyclohexylamine and 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then hydrolyzed to form SMB-115. This method has been found to be effective in producing high yields of pure SMB-115.
Wissenschaftliche Forschungsanwendungen
SMB-115 has been found to have a range of applications in scientific research. One of the primary uses of this compound is in the study of ion channels. SMB-115 has been found to selectively inhibit certain types of ion channels, making it a valuable tool for studying the role of these channels in various physiological processes.
Eigenschaften
IUPAC Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-4-5-13(2)16(10-12)21(19,20)17(3)15-8-6-14(11-18)7-9-15/h4-5,10,14-15,18H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDTWRPCLQNVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)C2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)cyclohexyl]-N,2,5-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-(2-propan-2-yloxyphenyl)acetamide](/img/structure/B6641486.png)
![2-[methyl-[6-[(5-phenyl-1H-pyrazol-4-yl)methylamino]pyridin-3-yl]amino]ethanol](/img/structure/B6641500.png)
![[1-[[3-Methyl-4-(1,2,4-triazol-1-yl)phenyl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641508.png)
![[1-(Thiophen-3-ylmethylamino)-2,3-dihydroinden-1-yl]methanol](/img/structure/B6641511.png)
![3-[[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]amino]methyl]phenol](/img/structure/B6641517.png)
![2-(5-bromo-2-fluorophenyl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6641521.png)
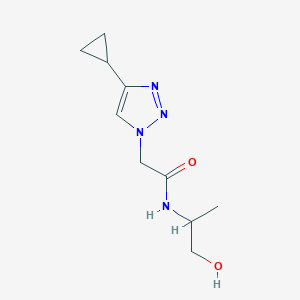
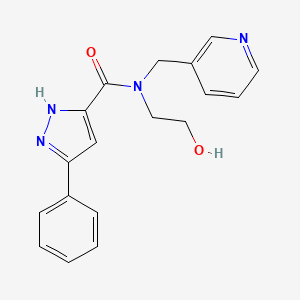
![(5-Chloro-2-methoxyphenyl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B6641557.png)
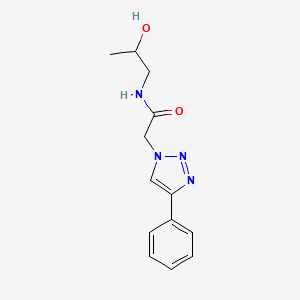
![3-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-[4-(hydroxymethyl)cyclohexyl]-1-methylurea](/img/structure/B6641575.png)
